molecular formula C5H10ClNO2 B3188011 n-(2-Chloroethyl)-n-methylglycine CAS No. 18709-11-0

n-(2-Chloroethyl)-n-methylglycine

Cat. No.: B3188011
CAS No.: 18709-11-0
M. Wt: 151.59 g/mol
InChI Key: OYFLPXYGWIMOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloroethyl)-N-methylglycine is a glycine derivative where the amino group is substituted with a methyl group and a 2-chloroethyl moiety. The chloroethyl group is a reactive alkylating agent, suggesting applications in medicinal chemistry or polymer synthesis. The glycine backbone may enhance solubility in aqueous environments compared to purely hydrocarbon-based chloroethyl compounds .

Properties

CAS No.

18709-11-0

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

2-[2-chloroethyl(methyl)amino]acetic acid

InChI

InChI=1S/C5H10ClNO2/c1-7(3-2-6)4-5(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

OYFLPXYGWIMOBK-UHFFFAOYSA-N

SMILES

CN(CCCl)CC(=O)O

Canonical SMILES

CN(CCCl)CC(=O)O

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloroacetyl)glycine

  • Structure : Features a chloroacetyl group (-CO-CH₂-Cl) attached to glycine.
  • Properties : Used as an intermediate for synthesizing polydesipeptides with biomedical applications (e.g., drug delivery, tissue engineering). The chloroacetyl group undergoes nucleophilic substitution, enabling peptide bond formation .
  • Key Difference : The chloroethyl group in N-(2-Chloroethyl)-N-methylglycine is more likely to act as an alkylating agent, whereas the chloroacetyl group in this compound facilitates acyl transfer reactions.

N-(2-Cyanoethyl)glycine

  • Structure: Contains a cyanoethyl (-CH₂-CH₂-CN) substituent.
  • Properties: Higher polarity due to the nitrile group, impacting solubility and reactivity. No direct biological activity reported in the evidence, but cyano groups often participate in click chemistry or hydrogen bonding .

N,N-Dimethylglycine

  • Structure : Substituted with two methyl groups.
  • Properties: Used in manufacturing and laboratory settings. Its applications include metabolic research and as a dietary supplement .
  • Key Difference : The absence of a chloroethyl group eliminates alkylation capacity, highlighting the critical role of halogenation in this compound's reactivity.

Chloroethylamine Derivatives (e.g., N-(2-Chloroethyl)-piperidinium chloride)

  • Structure : Chloroethyl group attached to a heterocyclic amine.
  • Properties : Used to introduce basic side chains in pharmaceuticals. Demonstrated antibacterial and antifungal activities in compounds like 4a,b and 5a–c, likely due to DNA alkylation or membrane disruption .
  • Key Difference : The glycine backbone in this compound may enhance aqueous solubility compared to bulkier heterocyclic amines.

Data Comparison Table

Compound Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Methyl, 2-Chloroethyl ~151.6 (calculated) N/A Presumed alkylating agent
N-(2-Chloroacetyl)glycine Chloroacetyl 151.57 N/A Polydesipeptide synthesis
N-(2-Cyanoethyl)glycine Cyanoethyl 128.13 3088-42-4 High polarity, no bioactivity reported
N,N-Dimethylglycine Dimethyl 103.12 1118-68-9 Metabolic research, supplements
N-(2-Chloroethyl)-piperidinium chloride Chloroethyl, piperidine ~182.1 N/A Antibacterial/antifungal activity

Research Implications

  • Safety : Chloroethyl derivatives require careful handling due to toxicity risks, as seen in nitrosoureas’ dose-limiting myelosuppression .
  • Synthetic Utility : Chloroethyl groups serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules via alkylation or cross-coupling .

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